3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Catalog No.
S11806657
CAS No.
M.F
C17H19ClN2O3
M. Wt
334.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl...

Product Name

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H19ClN2O3/c18-14-4-1-3-13(11-14)17(21)19-12-15(16-5-2-8-23-16)20-6-9-22-10-7-20/h1-5,8,11,15H,6-7,9-10,12H2,(H,19,21)

InChI Key

IDNLWYNPUAYFTH-UHFFFAOYSA-N

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic compound characterized by its unique molecular structure, which includes a benzamide core substituted with a chloro group, a furan ring, and a morpholino group. Its molecular formula is C19H23ClN2O2C_{19}H_{23}ClN_2O_2, and it possesses significant potential in medicinal chemistry due to its diverse biological activities and applications in drug development.

, including:

  • Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate, conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
  • Oxidation and Reduction: Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

The products formed depend on the specific reagents and conditions used. For instance, substitution reactions yield various substituted benzamides, while oxidation and reduction reactions produce oxidized or reduced derivatives.

Research indicates that 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets suggests it may modulate enzyme or receptor activity, leading to therapeutic effects. Ongoing studies aim to elucidate its mechanism of action further.

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves several steps:

  • Formation of Intermediate: This step often begins with the preparation of an intermediate like 3-chlorobenzoyl chloride, synthesized by reacting 3-chlorobenzoic acid with thionyl chloride.
  • Amidation Reaction: The intermediate is reacted with 2-morpholino-2-(furan-2-yl)ethylamine in the presence of a base (e.g., triethylamine) to yield the desired benzamide compound. This reaction is generally carried out in an organic solvent such as dichloromethane at room temperature.

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Explored for therapeutic applications against various diseases.
  • Industry: Serves as an intermediate in pharmaceutical and agrochemical production.

Several compounds share structural similarities with 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaStructural Features
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamideC20H23ClN2O2C_{20}H_{23}ClN_2O_2Similar benzamide core with a p-tolyl group
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamideC16H17ClN2O4SC_{16}H_{17}ClN_2O_4SContains a sulfonamide group instead of morpholine
N,N-dimethyl-N'-(furan-2-carbonyl)hydrazineC10H12N4O3C_{10}H_{12}N4O3Features a furan ring but lacks the morpholino group

Uniqueness

The uniqueness of 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide lies in its combination of functional groups that provide diverse reactivity patterns and biological activities not found in other similar compounds. Its specific interaction profiles make it a candidate for targeted drug development.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.1084202 g/mol

Monoisotopic Mass

334.1084202 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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